tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 886767-25-5 . It has a molecular weight of 280.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point of 98-102°C . It has a predicted boiling point of 370.4±42.0 °C and a predicted density of 1.125±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization :
- A study focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it through spectroscopic methods, and evaluating its antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis :
- Research involving the preparation of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, using a modified Bruylants approach. This study highlights the novel chemistry of this compound, which possesses a pharmacologically useful core (Gumireddy et al., 2021).
Organic Intermediate and DFT Calculations :
- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, an organic intermediate, was investigated through nucleophilic substitution reaction, spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations. The study provided insights into the stability of its molecular structure and conformations (Yang et al., 2021).
Anticorrosive Behavior Study :
- A study evaluated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The compound showed significant protection against corrosion, with an inhibition efficiency of 91.5% at 25 ppm (Praveen et al., 2021).
Pharmacological Research :
- The compound was used in the synthesis of novel (4-piperidinyl)-piperazines as ACC1/2 non-selective inhibitors. This research is significant for understanding the role of fluorine-substituted tert-butoxycarbonyl groups in pharmacology (Chonan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUTNFXRFULBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672333 | |
Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-25-5 | |
Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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